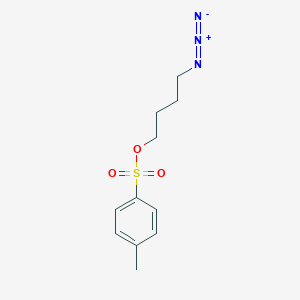

4-Azidobutanol 1-(4-Methylbenzenesulfonate)

Description

BenchChem offers high-quality 4-Azidobutanol 1-(4-Methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidobutanol 1-(4-Methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-azidobutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-10-4-6-11(7-5-10)18(15,16)17-9-3-2-8-13-14-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNIVVPLEIFWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Azido-1-butanol 1-(4-Methylbenzenesulfonate) synonyms and IUPAC name

An In-depth Technical Guide: 4-azidobutyl 4-methylbenzenesulfonate

Abstract

4-azidobutyl 4-methylbenzenesulfonate is a highly versatile heterobifunctional linker that has become an indispensable tool for researchers, particularly in the fields of chemical biology, drug development, and materials science. Its unique architecture, featuring a terminal azide group and a tosylate ester, provides two distinct and orthogonally reactive handles. The azide facilitates covalent modification via bioorthogonal "click chemistry," while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical identity, a detailed synthesis protocol with mechanistic insights, its core applications, and critical safety considerations for laboratory professionals.

Chemical Identity and Properties

The functionality of this linker is derived directly from its structure, which combines two of modern organic chemistry's most reliable reactive groups onto a flexible four-carbon aliphatic spacer.

-

IUPAC Name: 4-azidobutyl 4-methylbenzenesulfonate[1]

-

Common Synonyms: 4-Azido-1-butanol 1-(4-Methylbenzenesulfonate), 4-azidobutyl tosylate, 1-O-Tosyl-4-azidobutanol[2]

-

Key Functional Groups:

-

Azide (-N₃): A high-energy functional group that is remarkably stable in biological systems, making it ideal for bioorthogonal chemistry. It is the key reactant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[3]

-

Tosylate (-OTs): The 4-methylbenzenesulfonate group is an exceptional leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4] This is due to the high stability of the resulting tosylate anion, which is resonance-stabilized.

-

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 389131-94-6 | [2] |

| Molecular Formula | C₁₁H₁₅N₃O₃S | [2] |

| Molecular Weight | 269.32 g/mol | [2] |

Synthesis and Mechanistic Rationale

The preparation of 4-azidobutyl tosylate is a straightforward two-step process starting from the commercially available 1,4-butanediol. The strategy involves the sequential conversion of the two hydroxyl groups, leveraging differences in reactivity and protection strategies.

Synthesis Workflow

Caption: Synthetic pathway for 4-azidobutyl 4-methylbenzenesulfonate.

Detailed Synthesis Protocol

PART A: Synthesis of 4-(tosyloxy)butan-1-ol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-butanediol (1.0 eq) and dissolve in anhydrous pyridine (approx. 0.2 M).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding cold water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with dilute HCl to remove pyridine, followed by saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

PART B: Synthesis of 4-azidobutyl 4-methylbenzenesulfonate

-

Setup: Dissolve the purified 4-(tosyloxy)butan-1-ol (1.0 eq) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, approx. 1.5 eq).

-

Reaction: Heat the mixture to 60-80°C and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Causality Behind Experimental Choices

-

Why Tosyl Chloride First? The tosylation of one hydroxyl group converts it into an excellent leaving group. Attempting to introduce the azide first via a Mitsunobu reaction or other methods is possible but often less clean and scalable than the tosylation/substitution sequence.

-

Why Pyridine as a Base/Solvent? Pyridine serves a dual purpose. It acts as a base to neutralize the HCl generated during the tosylation reaction, driving the equilibrium towards the product.[5] It also serves as a suitable solvent for the reactants.

-

Why Sodium Azide and DMF? Sodium azide is an excellent source of the highly nucleophilic azide anion (N₃⁻). DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the sodium cation but leaves the azide anion relatively "naked" and highly reactive for nucleophilic attack.[5]

Core Applications in Research and Development

The utility of 4-azidobutyl tosylate lies in its ability to sequentially or convergently link two different molecular entities.

The Orthogonal Reaction Scheme

The core value proposition is the ability to perform two chemically distinct conjugation reactions. One molecule bearing an alkyne can be attached via click chemistry, and another molecule with a nucleophilic group (like an amine or thiol) can be attached via substitution.

Caption: Application workflow as a heterobifunctional linker.

Use Cases in Drug Development

-

PROTACs (Proteolysis Targeting Chimeras): This linker is ideal for synthesizing PROTACs. The azide can be clicked onto an E3 ligase-binding moiety, and the tosylate can be displaced by a nucleophile on the protein-of-interest (POI) binder, effectively linking the two parts of the chimera.

-

Antibody-Drug Conjugates (ADCs): An alkyne-modified antibody can be conjugated to the linker via its azide. Subsequently, a cytotoxic drug payload containing an amine or thiol can displace the tosylate, creating a precisely constructed ADC.

-

Activity-Based Probes: The tosylate can be displaced by a nucleophilic residue in an enzyme's active site, forming a covalent bond. The azide handle can then be used to "click" on a reporter tag (like a fluorophore or biotin) for visualization or pulldown experiments.

Safety and Handling

Professionals must handle this compound with the appropriate precautions, recognizing the hazards associated with both of its functional groups.

-

Azide Hazard: Organic azides are energetic compounds and can be explosive, particularly when heated, subjected to shock, or in the presence of certain metals (e.g., copper, lead, mercury).[6][7] Always handle with non-metal spatulas. Avoid heating the neat compound to high temperatures.

-

Tosylate Hazard: Tosylates are alkylating agents and should be considered potentially toxic and irritant.[8]

-

General Precautions:

-

Always work in a well-ventilated chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

-

Avoid inhalation of vapors or dust.[6]

-

Store in a cool, dry place away from heat and sources of ignition.[9][11]

-

Conclusion

4-azidobutyl 4-methylbenzenesulfonate is a powerful and versatile chemical tool. Its value is rooted in the robust and orthogonal reactivity of its azide and tosylate functionalities. For scientists engaged in constructing complex molecular architectures—from targeted therapeutics like PROTACs and ADCs to sophisticated biological probes—this linker offers a reliable and efficient method for covalently connecting distinct chemical entities. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in advanced research and development settings.

References

-

MDPI. (n.d.). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Bio-Rad. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

BioFroxx. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). PF-03654746 tosylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzenesulfonic acid;pyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-4-methylmorpholin-4-ium;4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Oxazolinium tosylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl tosylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. Retrieved from [Link]

-

Axios Research. (n.d.). methyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

-

PubMed. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. Retrieved from [Link]

-

ChemRxiv. (2024). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

Sources

- 1. 2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate | C11H15N3O4S | CID 60020448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Azidobutanol 1-(4-Methylbenzenesulfonate) | CAS 389131-94-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]

- 5. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide | MDPI [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS 941-55-9: Tosyl azide | CymitQuimica [cymitquimica.com]

- 8. medkoo.com [medkoo.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. static.abclonal.com [static.abclonal.com]

- 11. afgsci.com [afgsci.com]

A Technical Guide to the Safe Handling of 4-Azidobutyl Tosylate for Research Applications

This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 4-Azidobutyl tosylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in established principles of chemical reactivity and toxicology.

Compound Profile and Dual-Hazard Nature

4-Azidobutyl tosylate is a bifunctional reagent commonly employed in bioconjugation and synthetic chemistry, particularly as a precursor for "click" chemistry linkers. Its utility stems from the presence of two key functional groups: a terminal azide and a tosylate leaving group. However, this bifunctionality also presents a dual-hazard profile that demands rigorous safety protocols. The primary risks are associated with the energetic nature of the azide group and the alkylating potential of the tosylate moiety.

| Property | Data |

| Chemical Name | 4-Azidobutyl 4-methylbenzenesulfonate |

| Molecular Formula | C₁₁H₁₅N₃O₃S |

| Molecular Weight | 285.32 g/mol |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Primary Applications | Synthesis of linkers for click chemistry, bioconjugation |

In-Depth Hazard Assessment: A Tale of Two Functional Groups

A comprehensive risk assessment requires understanding the distinct hazards posed by each part of the molecule.

The Azide Moiety: Energetic Properties and the "Rule of Six"

Organic azides are known for their potential to decompose explosively, releasing nitrogen gas. This decomposition can be initiated by heat, shock, friction, or light.[1] The stability of an organic azide is inversely related to its nitrogen content.

A crucial field-proven guideline for assessing stability is the "Rule of Six" .[2] This rule states that an organic azide is considered to have a significantly lower risk of explosion if there are at least six carbon atoms (or other atoms of similar size) for every one energetic group (like an azide).[2][3]

-

Analysis for 4-Azidobutyl Tosylate:

-

Number of Carbon Atoms: 11

-

Number of Azide Groups: 1

-

Ratio: 11 carbons per azide group.

-

Since this ratio is well above 6, 4-Azidobutyl tosylate is considered relatively stable for an organic azide and is not prone to spontaneous detonation under normal laboratory conditions.[2] However, this does not eliminate the hazard. It merely provides a framework for risk assessment. All azides must be treated as potentially explosive, especially upon heating or concentration. Purification by distillation or sublimation is strictly forbidden.[1]

The Tosylate Moiety: Alkylating Agent Hazards

The tosylate group is an excellent leaving group, making 4-Azidobutyl tosylate an effective alkylating agent. This reactivity is the basis of its synthetic utility but also a significant toxicological concern. Alkylating agents can react with biological nucleophiles, including DNA, which can lead to cytotoxic or genotoxic effects.

Hazards Associated with the Tosylate Group:

-

Skin and Eye Irritation: Direct contact can cause significant irritation.[4][5]

-

Skin Sensitization: May cause an allergic skin reaction upon repeated exposure.[4]

-

Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

Mandatory Controls and Safe Handling Protocols

Given the dual-hazard profile, a multi-layered safety approach is essential. All work must be conducted with the understanding that this compound is both potentially energetic and toxic.

Engineering and Administrative Controls

-

Chemical Fume Hood: All handling of 4-Azidobutyl tosylate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential incidents.[6][7]

-

Designated Area: A specific area of the lab should be designated for work with azides to prevent cross-contamination.

-

Blast Shield: The use of a polycarbonate blast shield is mandatory when heating reactions containing azides or when working with scales greater than 5 grams.[6]

-

Scale Limitation: Reactions should be kept to the smallest scale possible. Scaling up any procedure requires a formal risk assessment and approval from the laboratory supervisor.[7]

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is often insufficient. The following must be worn:

-

Eye Protection: Chemical splash goggles are required. Safety glasses are not sufficient.[6]

-

Lab Coat: A flame-retardant lab coat is essential.

-

Gloves: Nitrile gloves are a minimum requirement. For extended operations, consider double-gloving or using heavier-duty gloves like SilverShield®. Gloves should be inspected before use and changed immediately upon contamination.[6]

Step-by-Step Handling Protocol

-

Preparation: Clear the fume hood of all unnecessary equipment and incompatible materials. Line the work surface with absorbent paper.

-

Weighing and Transfer:

-

Reaction Setup:

-

Avoid using glassware with ground glass joints when possible, as friction from turning a stopper can be a source of initiation.[7] If necessary, ensure joints are lightly lubricated and handled with care.

-

Perform reactions at the lowest practical temperature.

-

Chemical Incompatibilities and Hazardous Reactions

The reactivity of 4-Azidobutyl tosylate makes it incompatible with a wide range of common laboratory chemicals. Mixing with these substances can lead to violent reactions, explosions, or the formation of highly toxic byproducts.

Caption: Key incompatibilities for 4-Azidobutyl tosylate.

-

Heavy Metals: Avoid all contact with heavy metals, including copper, lead, silver, and mercury. This includes metal spatulas, copper wiring, and brass fittings, which can form dangerously shock-sensitive metal azides.[2][6]

-

Strong Acids: Mixing with acids can generate hydrazoic acid (HN₃), a highly toxic and explosive gas.[2] Buffer reaction media where appropriate.

-

Halogenated Solvents: Never use solvents like dichloromethane (DCM) or chloroform. They can react with the azide to form di- and tri-azidomethane, which are exceptionally unstable and explosive.[1][2]

-

Strong Reducing Agents: While reducing agents are used to convert azides to amines, uncontrolled addition can lead to a violent, exothermic release of nitrogen gas.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

-

Temperature: Store in a cool environment, such as a refrigerator (2-8 °C).[2][3]

-

Light: Protect from light by storing in an amber vial or bottle.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air.[3]

-

Location: Store away from acids, oxidizing agents, and other incompatible materials.[2] Do not store on metal shelves.[3]

Emergency Response Workflow

A clear, pre-planned response is critical to mitigating the consequences of a spill or exposure.

Caption: Step-by-step workflow for responding to a spill.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Waste Disposal and Decontamination

Azide-containing waste must never be disposed of in standard waste streams or down the drain.[6] Reaction with lead or copper pipes can lead to the formation of highly explosive metal azides.[6]

Protocol for Waste Management

-

Segregation: All waste streams containing 4-Azidobutyl tosylate (including reaction residues, contaminated consumables, and spill cleanup materials) must be collected in a dedicated, clearly labeled hazardous waste container marked "Azide Waste."[1][7]

-

Compatibility: Do not mix azide waste with acidic wastes, as this can generate toxic and explosive hydrazoic acid.[2]

-

Deactivation/Quenching: Before final disposal, it is best practice to chemically convert the azide to a more stable functional group. A common and effective method is the Staudinger reaction, which reduces the azide to an amine.

-

Caution: This procedure should only be performed by trained personnel. The reaction can be exothermic.

-

Illustrative Protocol: In a fume hood, slowly add a solution of triphenylphosphine (a slight excess) in a suitable solvent (e.g., THF) to the cooled, diluted azide-containing solution. Stir the mixture until nitrogen evolution ceases. The resulting phosphine imine can then be hydrolyzed with water to yield the corresponding amine and triphenylphosphine oxide. This treated waste stream is significantly safer but must still be disposed of as hazardous chemical waste.

-

-

Disposal: Arrange for collection by a certified hazardous waste disposal company. Ensure they are fully aware of the contents of the waste container.[8]

Conclusion

4-Azidobutyl tosylate is a valuable research chemical whose safe use hinges on a deep respect for its dual-hazard profile. By understanding the principles behind its reactivity—the energetic nature of the azide balanced by the "Rule of Six," and the alkylating potential of the tosylate—researchers can implement robust, self-validating safety protocols. Strict adherence to engineering controls, proper PPE, chemical compatibility awareness, and pre-planned emergency and disposal procedures are not merely recommendations; they are prerequisites for the safe and successful use of this compound in a professional research environment.

References

-

University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]

-

University College Dublin, School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of Victoria. (2022). Safe Work Procedure: Azides. [Link]

-

Case Western Reserve University, Pentzer Laboratory. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). [Link]

Sources

Technical Guide: Stability and Synthetic Utility of Sulfonate Ester Linkers

Executive Summary

Sulfonate esters (

This guide provides a technical analysis of sulfonate ester stability, detailing the mechanistic basis of their reactivity, strategic protocols for their generation, and the regulatory framework (ICH M7) governing their control in drug substances.

Part 1: The Physicochemical Basis of Instability

The utility of a sulfonate ester is defined by the lability of the

Leaving Group Ability and Reactivity

The reactivity of sulfonate esters correlates with the

Table 1: Comparative Reactivity Profile of Common Sulfonate Linkers

| Sulfonate Type | Abbr. | Structure ( | Conj. Acid | Relative Solvolysis Rate* | Stability Profile |

| Triflate | Tf | -14 | Hyper-Labile: Must be used immediately; highly sensitive to moisture. | ||

| Nosylate | Ns | -4 | High Reactivity: Used when Ts/Ms fail; susceptible to rapid hydrolysis. | ||

| Tosylate | Ts | -2.8 | 0.7 | Moderate: Crystalline solids often stable at RT; preferred for scale-up. | |

| Mesylate | Ms | -1.9 | 1.0 (Reference) | Moderate: Good balance of stability and reactivity; atom-economical. |

*Rates normalized to Mesylate in ethanol/water systems. Note: Triflate reactivity is orders of magnitude higher.

Mechanisms of Degradation

Sulfonate esters degrade primarily through two pathways:

-

Nucleophilic Substitution (Hydrolysis): Attack by water/hydroxide at the alkyl carbon (

cleavage) or sulfur atom ( -

Elimination (E2): Base-mediated abstraction of

-protons leading to alkene formation.

The following diagram illustrates the bifurcation between productive substitution and hydrolytic degradation.

Figure 1: Degradation pathways of sulfonate esters. Competition between desired substitution (

Part 2: Strategic Synthesis & Handling

To maximize the stability of these "activation linkers" during synthesis, one must control the kinetics of formation vs. degradation.

The DMAP Dilemma

4-Dimethylaminopyridine (DMAP) is the standard catalyst for sulfonylations. It functions by forming a highly reactive N-sulfonylpyridinium intermediate.

-

Benefit: Accelerates reaction rate by

-fold, allowing lower temperatures (preserving stability). -

Risk: If not quenched properly, residual DMAP can catalyze hydrolysis or racemization of the product during workup.

Protocol: Stabilized Mesylation of a Secondary Alcohol

This protocol is designed to minimize elimination (a common failure mode for secondary sulfonates) and prevent hydrolytic breakdown during isolation.

Reagents: Substrate (

Step-by-Step Methodology:

-

Cryogenic Addition: Dissolve alcohol and

in DCM. Cool to -10°C .[1]-

Rationale: Low temperature suppresses the E2 elimination pathway, which has a higher activation energy than substitution.

-

-

Controlled Activation: Add MsCl dropwise over 20 minutes.

-

Rationale: Prevents localized exotherms that could trigger thermal decomposition.

-

-

Catalytic Acceleration: Add DMAP (dissolved in minimal DCM) after MsCl addition.

-

Rationale: Forming the N-sulfonylpyridinium species in situ at low temp ensures it reacts immediately with the alcohol rather than accumulating.

-

-

Reaction Monitoring: Warm to 0°C. Monitor by TLC/LCMS. Do not heat to reflux.

-

Buffered Quench (Critical): Quench with saturated

(pH ~8) or-

Avoid: Strong acid washes (HCl) can protonate the sulfonate oxygen, making it a "super" leaving group and triggering premature solvolysis. Strong base washes (NaOH) induce rapid hydrolysis.

-

-

Rapid Isolation: Dry organic layer (

) and concentrate at <30°C .-

Storage: If not used immediately, store as a solid at -20°C under Argon.

-

Part 3: Risk Assessment in Drug Development (ICH M7)

Sulfonate esters are potent alkylating agents.[2] In the context of drug development, they are classified as Class 1 Mutagenic Impurities (known mutagenic carcinogens) under ICH M7 guidelines.

The "Salt Formation" Risk

A critical and often overlooked risk occurs during salt formation. If a drug substance (base) is treated with a sulfonic acid (e.g., methanesulfonic acid) in the presence of an alcohol (e.g., methanol/ethanol solvent), the formation of alkyl sulfonate esters (e.g., Methyl Mesylate) is thermodynamically possible, though kinetically slow.

Control Strategy Decision Tree

The following logic flow dictates how to assess and control sulfonate ester risks in API manufacturing.

Figure 2: ICH M7 Compliance Decision Tree for Sulfonate Esters. This workflow determines the necessity of control strategies when using sulfonic acids in the presence of alcohols.

Analytical Limits

Regulatory bodies enforce the Threshold of Toxicological Concern (TTC) .

-

Limit:

for lifetime exposure. -

Implication: For a 1g daily dose drug, the sulfonate ester impurity must be controlled to < 1.5 ppm . This requires highly sensitive GC-MS or LC-MS/MS methods for detection.

References

-

Teasdale, A., & Elder, D. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. [Link]

-

International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link][3]

-

Babtie, A., et al. (2012).[4][5][6] The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. Journal of Organic Chemistry. [Link]

-

Common Organic Chemistry. (2023). DMAP (4-Dimethylaminopyridine) Mechanism and Safety. [Link]

-

Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. [Link]

Sources

Methodological & Application

Application Note: A Proposed Synthetic Protocol for Sulforaphane from 4-Azidobutyl Tosylate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a theoretical, multi-step protocol for the synthesis of sulforaphane, a potent anticancer and antimicrobial isothiocyanate, starting from the less conventional precursor, 4-azidobutyl tosylate. While established syntheses of sulforaphane typically commence from precursors like 4-methylthio-1-butanol, this application note details a novel, plausible route designed for researchers exploring alternative synthetic pathways. The proposed synthesis involves a three-step sequence: (1) nucleophilic substitution of the tosylate with a methylthio group, (2) reduction of the azide to a primary amine, and (3) conversion of the amine to the target isothiocyanate, followed by oxidation. This protocol provides a comprehensive, step-by-step guide, including reagent specifications, reaction conditions, and purification methods, grounded in established principles of organic chemistry.

Introduction

Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] is a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli and kale.[1] It is generated from the enzymatic hydrolysis of its precursor, glucoraphanin.[2] Extensive research has demonstrated sulforaphane's significant potential as a chemopreventive and therapeutic agent, attributed to its ability to induce antioxidant enzymes and promote apoptosis in cancer cells.[2][3]

The chemical synthesis of sulforaphane is of great interest for producing pure standards for biological assays and for developing novel analogs with enhanced activity.[2][4][5] While various synthetic routes have been reported, they often start from materials already containing the key methylthio moiety. This application note proposes a novel synthetic strategy commencing with 4-azidobutyl tosylate. This starting material offers a unique handle for introducing both the nitrogen and sulfur functionalities required in the final molecule.

The proposed pathway is designed to be logical and efficient, employing well-established chemical transformations. Each step is detailed with the underlying chemical principles, providing researchers with a robust framework for experimental execution and troubleshooting.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below. The pathway begins with the substitution of the tosylate group, followed by reduction of the azide, conversion to the isothiocyanate (forming Erucin, also known as sulforaphane's thioether precursor), and a final oxidation to yield sulforaphane.

Caption: Proposed multi-step synthesis of Sulforaphane from 4-Azidobutyl Tosylate.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| 4-Azidobutyl tosylate | ≥95% | Commercially Available |

| Sodium thiomethoxide (NaSMe) | ≥95% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Carbon disulfide (CS₂) | ≥99.9% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrogen peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Saturated aq. NaCl (Brine) | N/A | Lab Prepared |

| Deionized Water | N/A | Lab Prepared |

Safety Precautions:

-

Azides: Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and high temperatures.

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is pyrophoric. All procedures must be conducted under a dry, inert atmosphere.[6]

-

Carbon Disulfide (CS₂): Highly flammable and toxic. Handle only in a well-ventilated fume hood.

-

Tosylate: The tosyl group is an excellent leaving group, making the starting material reactive.[7][8]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Azido-1-(methylthio)butane

Principle: This step involves a nucleophilic substitution (S_N2) reaction. The highly nucleophilic thiomethoxide anion displaces the tosylate, which is an excellent leaving group.[9][10] DMF is used as a polar aprotic solvent to facilitate the reaction.

Procedure:

-

Set up a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve 4-azidobutyl tosylate (1.0 eq) in anhydrous DMF (approx. 5-10 mL per mmol of tosylate).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium thiomethoxide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes mobile phase).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-azido-1-(methylthio)butane by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-(Methylthio)butylamine

Principle: The azide functional group is reduced to a primary amine. Several methods are effective for this transformation.[6][11][12][13][14] Two common, high-yielding protocols are presented below.

Protocol 2A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Caution: This procedure must be performed under a strict inert atmosphere (nitrogen or argon).

-

Set up a dry, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) to the flask and cool to 0 °C.

-

Dissolve 4-azido-1-(methylthio)butane (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the azide solution dropwise to the stirred LiAlH₄ suspension, keeping the internal temperature below 10 °C.[6]

-

Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting azide.

-

Quenching: Cool the reaction back to 0 °C and cautiously add deionized water (X mL), followed by 15% aq. NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(methylthio)butylamine, which can be purified by distillation if required.

Protocol 2B: Catalytic Hydrogenation

-

Dissolve 4-azido-1-(methylthio)butane (1.0 eq) in methanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %).

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure is sufficient).

-

Stir the reaction vigorously at room temperature for 6-12 hours until TLC indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the amine product.

Step 3: Synthesis of Erucin [4-(Methylthio)butyl isothiocyanate]

Principle: This transformation converts the primary amine into an isothiocyanate. A common and effective method involves the in-situ generation of a dithiocarbamate salt, followed by decomposition mediated by tosyl chloride.[15][16] This avoids the use of highly toxic reagents like thiophosgene.[17]

Procedure:

-

Dissolve 4-(methylthio)butylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and cool the solution to 0 °C.

-

Slowly add carbon disulfide (1.2 eq) dropwise. A dithiocarbamate salt may precipitate.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.[15]

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Erucin by flash column chromatography.

Step 4: Synthesis of Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane]

Principle: The final step is the selective oxidation of the thioether in Erucin to a sulfoxide. A controlled amount of hydrogen peroxide in acetic acid is a common method for this transformation.[5][18]

Procedure:

-

Dissolve Erucin (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, dilute the mixture with water and extract with DCM (3 x 20 mL).

-

Carefully neutralize the combined organic layers by washing with saturated aq. sodium bicarbonate solution until effervescence ceases.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, racemic sulforaphane, by flash column chromatography.

Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of Sulforaphane.

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong absorption of the isothiocyanate group (~2100 cm⁻¹).

Discussion

This proposed protocol offers a viable, albeit theoretical, pathway to sulforaphane from 4-azidobutyl tosylate. The key advantages of this route include the use of well-documented reactions with generally high yields. However, researchers should consider several critical parameters. The nucleophilic substitution in Step 1 is crucial and reaction conditions may need optimization. In Step 2, while both LiAlH₄ and catalytic hydrogenation are effective, the choice may depend on the functional group tolerance of other potential substrates if creating analogs.[6] The conversion to the isothiocyanate in Step 3 is a robust method, and several protocols exist for this transformation, offering flexibility.[16][19][20][21] Finally, the oxidation in Step 4 must be carefully controlled to prevent over-oxidation to the sulfone.

This application note serves as a foundational guide. As with any novel synthetic route, empirical optimization of reaction times, temperatures, and reagent stoichiometry will be necessary to maximize yields and purity.

References

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available from: [Link]

-

Fu, Z., Yuan, W., Chen, N., Yang, Z., & Xu, J. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484–4491. Available from: [Link]

-

Bartoli, G., Di Antonio, G., Giovannini, R., et al. (2008). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 73(5), 1919-1924. Available from: [Link]

-

Roman, D. S. (2015). Synthesis of Isothiocyanates: An Update. Molecules, 20(9), 16837-16856. Available from: [Link]

-

Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(84), 12586-12603. Available from: [Link]

-

Quora. (2023). How can you convert an alkyl azide to a primary amide? [Online discussion forum]. Available from: [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate? [Online discussion forum]. Available from: [Link]

-

Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Available from: [Link]

-

Bosch, I., Costa, A. M., Martın, M., Urpı, F., & Vilarrasa, J. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397-399. Available from: [Link]

-

ResearchGate. (2021). New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. Available from: [Link]

-

Nguyen, V. T., et al. (2018). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 15(10). Available from: [Link]

-

Bentham Science. (2018). A New and Effective Approach to the Synthesis of Sulforaphane. Available from: [Link]

-

Mielniczuk, N., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(3), 1039. Available from: [Link]

-

Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

-

ResearchGate. (2006). Substitutions of Tosylate 6 with Thiol Nucleophiles. Available from: [Link]

-

Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

-

Kaur, H., et al. (2022). 4-methylthiobutyl isothiocyanate synergize the antiproliferative and pro-apoptotic effects of paclitaxel in human breast cancer cells. Journal of Biochemical and Molecular Toxicology, 36(12), e23212. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Separation and purification of sulforaphane (1-isothiocyanato-4-(methylsulfinyl) butane) from broccoli seeds by consecutive steps of adsorption-desorption-bleaching. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jackwestin.com [jackwestin.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. Isothiocyanate synthesis [organic-chemistry.org]

- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Proactive Safety in Handling Alkyl Azides and Sulfonate Esters

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for the safe handling of two highly reactive classes of compounds: alkyl azides and sulfonate esters. Our focus is on proactive risk mitigation through a deep understanding of the underlying chemical principles. This is not merely a list of rules, but a framework for building a culture of safety and experimental integrity in your laboratory.

Part 1: Alkyl Azides - Managing Energetic Compounds

Alkyl azides are invaluable synthetic intermediates, yet their utility is matched by their potential as energetic materials.[1][2][3] Low molecular weight azides, in particular, can be sensitive to heat, shock, and friction, leading to violent decomposition.[1][3][4] The primary directive when working with these compounds is to prevent the uncontrolled release of nitrogen gas.

Troubleshooting Guide: Alkyl Azides

This section addresses common issues encountered during the synthesis, purification, and handling of alkyl azides.

Q1: My azide synthesis reaction seems to be proceeding slowly. Can I heat it to speed it up?

A1: Extreme caution is advised. Heating organic azides, especially those with low molecular weight, significantly increases the risk of explosive decomposition.[1][2][3] Before applying heat, you must assess the thermal stability of your specific azide.

-

Causality: The azide functional group is thermodynamically unstable and prone to extruding dinitrogen gas (N₂), a highly favorable process.[5] Heat provides the activation energy needed to initiate this decomposition, which can rapidly become uncontrollable.

-

Recommendation:

-

Assess Stability: First, evaluate the stability of your target molecule using established guidelines like the "Rule of Six" (at least six carbon atoms per energetic group) or the Carbon-to-Nitrogen (C/N) ratio (ideally, more carbon atoms than nitrogen atoms).[1][6] Azides with a low C/N ratio are particularly hazardous.[1]

-

Small-Scale Test: If you must use heat, perform a small-scale test reaction behind a blast shield with rigorous temperature monitoring.

-

Alternative Methods: Consider alternative, milder synthetic routes or longer reaction times at ambient temperature.[7][8] Microwave-assisted synthesis in aqueous media has been reported as a rapid and efficient alternative for certain nucleophilic substitutions.[8]

-

Q2: I need to purify my alkyl azide. Is distillation a viable option?

A2: No, distillation or any form of solvent removal that involves heating under reduced pressure (like rotary evaporation) should be strictly avoided for low molecular weight or thermally sensitive alkyl azides.[3][4]

-

Causality: The combination of heat and potential friction from a stir bar or boiling stones can provide sufficient energy to initiate detonation in a concentrated azide sample.

-

Recommendation:

-

Non-Volatile Purification: Rely on non-thermal purification methods. Purification should be limited to extraction and precipitation.[4]

-

In-Situ Use: The safest approach is often to use the alkyl azide in the subsequent reaction step in situ without isolation. If isolation is necessary, proceed with an extractive workup followed by careful drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Q3: During workup, I noticed a white solid forming on the ground glass joint of my separatory funnel. What should I do?

A3: Stop immediately and handle the situation with extreme care. This could be a sign of metal azide formation or crystallization of your organic azide, both of which are highly dangerous.

-

Causality: Friction from grinding a ground glass joint can detonate sensitive compounds.[3] Additionally, if heavy metal contaminants are present (e.g., from reagents or spatulas), highly shock-sensitive heavy metal azides can form.[9]

-

Recommendation:

-

Do Not Force It: Do not try to force or twist the joint.

-

Careful Dilution: Gently and remotely (if possible), try to re-dissolve the solid by adding more of the organic solvent used in the extraction.

-

Quenching: If re-dissolving is not possible, the entire apparatus should be carefully submerged in a bath of a suitable quenching agent (see protocol below) in a fume hood behind a blast shield. Inform your safety officer.

-

Prevention: Use plastic or glass spatulas for handling any azide-containing materials to avoid metal contamination.[9][10]

-

Frequently Asked Questions (FAQs): Alkyl Azides

-

What is the best way to store a synthesized alkyl azide? Store it in a solution (concentrations should not exceed 1 M) in a plastic amber container at a low temperature (e.g., -18 °C) and away from light.[1] Never store neat azides unless their stability is well-documented.

-

How do I handle waste streams containing residual azides? Azide-containing waste must be collected in a dedicated, clearly labeled container.[1][11] It must never be mixed with acidic waste, which would generate the highly toxic and explosive hydrazoic acid (HN₃).[1][12] Similarly, avoid mixing with halogenated solvent waste, which can form extremely unstable poly-azidomethanes.[1][4]

-

Can I use a metal spatula to weigh out sodium azide? Absolutely not. Using metal spatulas can lead to the formation of highly unstable and shock-sensitive heavy metal azides.[1][9][10] Always use plastic, ceramic, or glass utensils.[9][10]

Experimental Protocol: Quenching and Disposal of Azide Waste

This protocol describes the deactivation of residual organic or inorganic azides in a waste stream using nitrous acid.[9][13] This procedure must be performed in a well-ventilated chemical fume hood.

-

Preparation: Place the aqueous azide waste solution in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Ensure the setup is in a secondary container.

-

Addition of Nitrite: For each gram of sodium azide (or equivalent), add approximately 7 mL of a 20% aqueous sodium nitrite (NaNO₂) solution with vigorous stirring.[13]

-

Acidification (Critical Step): Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel. Crucially, the nitrite must be added before the acid. Adding acid first will generate volatile and highly toxic hydrazoic acid (HN₃).[9][13]

-

Monitoring: Continue adding acid until the solution is acidic to litmus paper. You will observe the evolution of nitrogen oxides.

-

Completion Check: Once gas evolution ceases, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition is complete.

-

Final Disposal: Neutralize the solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before disposing of it in the appropriate aqueous waste container.[9]

Visualization: Azide Stability Decision Workflow

This diagram outlines the key considerations for assessing the stability of an organic azide before proceeding with synthesis or handling.

Caption: A decision workflow for assessing the potential hazards of an organic azide.

Part 2: Sulfonate Esters - The Hidden Hazard of Alkylation

Unlike the acute explosive hazard of azides, the danger of sulfonate esters (e.g., mesylates, tosylates) is more insidious. They are potent alkylating agents and are often classified as potential genotoxic impurities (GTIs).[14][15] Their formation as byproducts in reactions involving sulfonic acids and alcohols is a significant concern in pharmaceutical development.[14][15][16]

Troubleshooting Guide: Sulfonate Esters

This section addresses the prevention, detection, and removal of sulfonate esters.

Q1: I am running a salt formation using methanesulfonic acid in ethanol. What are the risks?

A1: You are at high risk of forming ethyl methanesulfonate (EMS), a known genotoxic compound.[16] The combination of a sulfonic acid and an alcohol, especially at elevated temperatures, can lead to the formation of the corresponding sulfonate ester.[17]

-

Causality: The reaction is an esterification where the alcohol acts as a nucleophile attacking the sulfonic acid. This process is accelerated by heat and the concentration of the acid.[17][18]

-

Recommendation:

-

Temperature Control: Conduct the salt formation at the lowest practical temperature.[18]

-

Stoichiometry: Use the minimum required excess of the sulfonic acid. Ideally, use a 1:1 stoichiometry or a slight excess of the base (your API).[18]

-

Add Water: If your process allows, include a small amount of water (e.g., 5% v/v). Water can suppress ester formation and promote the hydrolysis of any ester that does form.[17][18]

-

Minimize Hold Times: Avoid preparing and storing mixtures of sulfonic acids and alcohols for extended periods.[18]

-

Q2: How do I quench a reaction containing a sulfonate ester and decontaminate the glassware?

A2: Sulfonate esters must be destroyed before disposal. Their reactivity as alkylating agents means they can react with biological molecules, and proper quenching is essential to neutralize this hazard.

-

Causality: The electrophilic carbon atom adjacent to the ester oxygen is susceptible to nucleophilic attack.[16] A strong nucleophile can be used to decompose the ester into less harmful components.

-

Recommendation:

-

Quenching: Quench the reaction mixture with a nucleophilic solution. A common and effective method is to add a solution of sodium hydroxide in a mixture of dichloromethane and methanol.[19] Alternatively, aqueous ammonia or sodium thiosulfate can be used. The quench should be performed with stirring, and the reaction progress can be monitored by TLC or LCMS to ensure complete destruction of the ester.

-

Glassware Decontamination: Do not simply wash glassware with soap and water. Rinse the glassware with the same quenching solution used for the reaction mixture. Let it sit for a period (e.g., 1 hour) to ensure complete decontamination before proceeding with standard washing procedures.

-

Q3: I suspect my final product is contaminated with a sulfonate ester. How can I remove it?

A3: Removal requires a dedicated purification step designed to either degrade the sulfonate ester or separate it based on its chemical properties.

-

Causality: Sulfonate esters are typically less polar than the corresponding sulfonic acids or salts. This difference in polarity can be exploited for separation.

-

Recommendation:

-

Washing: During the workup, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. This can help remove acidic and basic impurities.

-

Chromatography: Flash column chromatography is often effective at separating the neutral/less polar sulfonate ester from a more polar API.

-

Recrystallization: If your product is a solid, recrystallization may be effective in purging the sulfonate ester impurity.

-

Purge Studies: In a process chemistry setting, "purge studies" are conducted to demonstrate the effectiveness of specific purification steps at removing the target GTI to acceptable levels (often in the ppm range).[17]

-

Frequently Asked Questions (FAQs): Sulfonate Esters

-

What makes sulfonate esters a safety concern? They are potent alkylating agents that can react with nucleophilic sites on DNA, leading to mutations.[16] This makes them potential carcinogens and genotoxic compounds, even at trace levels.[16] Regulatory bodies like the FDA and EMA have stringent controls on their presence in pharmaceutical products.[14][15]

-

Are all sulfonate esters equally dangerous? While all should be handled with care, their reactivity and genotoxic potential can vary. Simple alkyl esters like methyl, ethyl, and isopropyl methanesulfonate are of particular concern due to their common formation from residual solvents.[15] The specific structure influences the ester's stability and alkylating strength.[19][20]

-

What are the key process parameters to control to avoid their formation? The key parameters are:

Data Summary: Factors Influencing Sulfonate Ester Formation

| Parameter | Impact on Sulfonate Ester Formation | Rationale |

| Temperature | High Impact: Increasing temperature significantly accelerates formation.[17] | Provides activation energy for the esterification reaction. |

| Water Content | High Impact: Presence of water significantly reduces ester formation.[17][18] | Water competes as a nucleophile and promotes hydrolysis of the ester. |

| Base Stoichiometry | High Impact: Using excess base neutralizes the sulfonic acid, preventing it from reacting with the alcohol.[18] | The sulfonate salt is not an effective electrophile for esterification. |

| Acid Concentration | Medium Impact: Higher acid concentration increases the rate of formation.[17] | Increases the probability of a reactive encounter with an alcohol molecule. |

Visualization: Sulfonate Ester Risk Mitigation Workflow

This diagram illustrates the workflow for minimizing and controlling the risks associated with sulfonate esters in a chemical process.

Caption: A workflow for mitigating the risks of genotoxic sulfonate esters.

References

- Advances on genotoxic impurities of sulfon

- Advances on genotoxic impurities of sulfonate esters in pharmaceuticals.

- A comparative study on the thermal stability of different organic azides.Benchchem.

- Sulfon

- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.

- Sulfon

- Safe Handling of Azides.safety.pitt.edu.

- A study on the thermal stability of organic azides | Request PDF.

- Reactive & Efficient: Organic Azides as Cross-Linkers in M

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive M

- Azides.UVIC.

- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP).Case Western Reserve University.

- Application Notes and Protocols for the Synthesis of Sulfonate Esters from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid and Alcoho.Benchchem.

- Standard Operating Procedure Safe Handling of Azido Compounds.Department of Chemistry and Chemical Biology.

- Information on Azide Compounds.Stanford Environmental Health & Safety.

- Controlling Occupational Exposure to Hazardous Drugs.OSHA.

- Development of a Safe and Efficient Alkyl Azide Synthesis using Arylsulfonyl Azide.

- (PDF) The thermal decomposition of azidopyridines.

- I have been tasked with at work with finding a method of disposing of sodium azide will this work?Reddit.

- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.CDC.

- Introduction to alkyl azides in organic synthesis.Benchchem.

- A Mild and Clean Synthesis of Alkyl Azides from Alkyl Halides Mediated by Poly(4-vinylpyridine)-Supported Sodium Azide Under Nonaqueous Conditions.

- Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.Oregon OSHA.

- Alkyl azide synthesis by azidonation, hydroazidation or substitution.Organic Chemistry Portal.

- How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.

- NIOSH Pocket Guide to Chemical Hazards.CDC.

- Introduction to alkyl azides in organic synthesis.Benchchem.

- What Is Sodium Azide And How Do I Safely Dispose Of It?IDR Environmental Services.

- NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A.CDC.

- Profiling sulfonate ester stability: identification of complementary protecting groups for...PMC.

- Pocket Guide to Chemical Hazards Introduction | NIOSH.CDC.

- Working with Chemicals - Prudent Practices in the Labor

- Chemistry Lab Safety Rules - AI powered Drug Discovery CRO.PozeSCAF.

- Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.Paho.org.

- Spill Decontamin

- Quenching of Pyrophoric M

- Profiling sulfonate ester stability: identification of complementary protecting groups for...PubMed.

- 10.

- WO1994018159A1 - Process to improve alkyl ester sulfonate surfactant compositions.

- Guidelines on Handling Hazardous Drugs.ASHP.

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. ucd.ie [ucd.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. uvic.ca [uvic.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 17. pqri.org [pqri.org]

- 18. pqri.org [pqri.org]

- 19. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 4-Azidobutyl Tosylate Displacement Protocols

Ticket ID: AZ-TOS-004 Subject: Optimization & Troubleshooting of Nucleophilic Displacement on 4-Azidobutyl Tosylate Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Reagent Profile

Welcome to the technical support hub for 4-Azidobutyl tosylate . You are likely using this reagent as a bifunctional linker—leveraging the tosylate (

The Core Challenge: While the tosylate is a good leaving group (

This guide provides "alternative catalyst" workflows to accelerate reaction rates and improve yields without compromising the azide safety profile.

Module 1: Kinetic Acceleration (The "Reaction is Too Slow" Ticket)

User Issue: "I am trying to displace the tosylate with a secondary amine/carboxylate, but the reaction is stuck at 40% conversion after 24 hours."

The Solution: In-Situ Finkelstein Catalysis

The most robust method to accelerate alkyl tosylate displacement is the addition of a nucleophilic catalyst, typically iodide (

The Mechanism: Alkyl tosylates react slowly with "hard" nucleophiles. By adding catalytic Tetrabutylammonium Iodide (TBAI), you convert the 4-azidobutyl tosylate into the transient, highly reactive 4-azidobutyl iodide in situ. The iodide is then rapidly displaced by your target nucleophile, regenerating the catalyst.

Experimental Protocol: TBAI-Catalyzed Displacement

| Parameter | Specification |

| Catalyst | Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) |

| Loading | 5 – 10 mol% (relative to substrate) |

| Solvent | DMF, DMSO, or Acetonitrile (Dry) |

| Temperature | 40°C – 60°C (Do not exceed 80°C due to azide) |

Step-by-Step Workflow:

-

Charge: Dissolve 4-azidobutyl tosylate (1.0 eq) and your Nucleophile (1.1–1.5 eq) in anhydrous DMF (

). -

Catalyst Addition: Add TBAI (0.1 eq).

-

Base: If using a neutral nucleophile (e.g., amine), add DIPEA or

(1.5 eq) to scavenge the TsOH byproduct. -

Monitor: Stir at 50°C. Monitor via TLC/LCMS. The intermediate 4-azidobutyl iodide may be visible on LCMS.

-

Workup: Dilute with EtOAc, wash copiously with water (to remove DMF/TBAI), and brine.

Visualizing the Pathway

Figure 1: The catalytic Finkelstein cycle. The iodide anion acts as a high-speed shuttle, converting the sluggish tosylate into a reactive iodide intermediate.

Module 2: Solubility Issues (The "Biphasic/Inorganic Salt" Ticket)

User Issue: "My nucleophile is an inorganic salt (e.g., Potassium Phthalimide or a Phenolate) and it won't dissolve in the organic solvent. I see two layers."

The Solution: Phase Transfer Catalysis (PTC)

Nucleophilic salts often exist in a solid lattice or aqueous phase, physically separated from the organic tosylate. "Alternative catalysts" here are agents that shuttle the nucleophile across the phase boundary.

Catalyst Options:

-

18-Crown-6: Specific for Potassium (

) salts.[1] It sequesters the cation, creating a "naked," highly reactive anion in the organic phase. -

Aliquat 336 / TBAB: Quaternary ammonium salts for Liquid-Liquid systems.

Experimental Protocol: Crown Ether Catalysis (Solid-Liquid)

| Component | Recommendation |

| Catalyst | 18-Crown-6 (for |

| Loading | 5 – 20 mol% |

| Solvent | Acetonitrile or Toluene (Anhydrous) |

| Base/Nu | Potassium Carbonate / Potassium Carboxylate |

Step-by-Step Workflow:

-

Preparation: Suspend the inorganic nucleophile (e.g., Potassium Acetate, 1.5 eq) in dry Acetonitrile.

-

Catalyst: Add 18-Crown-6 (0.1 eq). Observe the partial solubilization of the salt.

-

Addition: Add 4-azidobutyl tosylate (1.0 eq).

-

Reaction: Stir vigorously. The "naked" anion is far more basic and nucleophilic; reduce temperature to 40°C to prevent elimination side-reactions.

Visualizing the Pathway

Figure 2: Phase Transfer Catalysis mechanism. The Crown Ether "masks" the cation, pulling the nucleophilic anion into the organic phase for reaction.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a byproduct with an alkene peak in NMR. What happened?

Diagnosis: Elimination (

-

Switch from strong bases (NaH, NaOEt) to weaker bases (

, Cs2CO3). -

Use the Finkelstein method (TBAI) . Iodide is a great nucleophile but a terrible base, favoring substitution over elimination.

Q2: Can I heat this reaction to 120°C to force completion?

CRITICAL SAFETY WARNING: NO. Organic azides can decompose explosively.

-

Rule of Thumb: Calculate

ratio. For 4-azidobutyl tosylate (-

. Ratio =

-

While this is theoretically stable (

), pure azides are unpredictable.

-

. Ratio =

-

Limit: Never exceed 80°C . If the reaction is slow, use a catalyst (TBAI), not more heat.

Q3: How do I remove the TBAI or Crown Ether during purification?

-

TBAI: Soluble in DCM but also slightly in water. Use an aqueous wash, or precipitate the product by adding diethyl ether (if product is solid). Flash chromatography easily separates TBAI (very polar, streaks on silica) from most organic azides.

-

18-Crown-6: Can be difficult to remove.

-

Option A: Filtration through a short plug of silica gel (eluting with non-polar solvent).

-

Option B: Aqueous wash with 5% HCl (if your product is acid-stable), which helps solubilize the ether complex.

-

References

-

Nucleophilic Substitution of Tosylates (General Mechanism)

-

Finkelstein Catalysis (TBAI)

- Title: Alkylation of TEB Acetylide Using Tosylates (TBAI catalysis d

- Source: University of Bergen (Thesis/Research).

-

URL:[Link]

-

Phase Transfer Catalysis (Crown Ethers)

- Title: 18-Crown-6: Synthesis and Applic

- Source: Organic Syntheses, Coll. Vol. 6, p.301 (1988).

-

URL:[Link]

-

Azide Safety & Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]

- 5. nva.sikt.no [nva.sikt.no]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

Technical Comparison: 4-Azidobutyl Tosylate vs. PEG-Based Azido Linkers

Executive Summary

In the design of heterobifunctional molecules—such as PROTACs, Antibody-Drug Conjugates (ADCs), and molecular probes—the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, pharmacokinetics, and biological efficacy.[1][2]

This guide compares two distinct classes of bifunctional reagents used to install azide handles via nucleophilic substitution:

-

4-Azidobutyl Tosylate: A hydrophobic, short-chain alkyl reagent (

spacer) offering rigidity and membrane permeability. -

PEG-Based Azido Linkers (e.g.,

): Hydrophilic, flexible polyether reagents offering aqueous solubility and "stealth" properties.

Core Insight: Choose 4-Azidobutyl Tosylate when optimizing for cell permeability and metabolic stability in small molecules. Choose PEG-based linkers when optimizing for aqueous solubility, reducing aggregation, or requiring long, flexible reach to bridge protein interfaces.

Physicochemical & Mechanistic Comparison

Structural & Property Analysis

The fundamental difference lies in the backbone composition: the alkyl chain vs. the polyether chain.[] Both reagents utilize a Tosylate (Ts) group as a leaving group for conjugation to a nucleophile (e.g., amine, phenol) and an Azide (

| Feature | 4-Azidobutyl Tosylate | PEG-Based Azido Linkers ( |

| Backbone Structure | ||

| Hydrophobicity (LogP) | High (Lipophilic) | Low (Hydrophilic) |

| Solubility | Soluble in organic solvents (DCM, DMF, DMSO).[4] Poor in water. | Soluble in water, DMSO, DMF, Alcohols. |

| Conformational Flexibility | Semi-rigid; prefers anti-conformation. | Highly flexible; adopts random coil or helical conformations. |

| Metabolic Stability | High (resistant to oxidative cleavage). | Moderate (susceptible to oxidative degradation at ether linkages). |

| Permeability (PAMPA) | High (favors passive diffusion). | Low to Moderate (decreases with chain length). |

| Safety | C/N ratio > 3 (Generally stable, but treat as potential explosive). | High MW dilutes azide energy; generally safer. |

Reaction Mechanism: The "Install & Click" Workflow

Both reagents function via a two-step logic:

-

Installation (SN2): The target molecule (Nucleophile) displaces the Tosylate group.

-

Functionalization (Click): The installed Azide reacts with an Alkyne via CuAAC or SPAAC.

Figure 1: General synthetic workflow for both linker types. The primary difference lies in the solvent and workup conditions during the SN2 step.

Application Analysis: When to Use Which?

PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the linker defines the ternary complex geometry between the E3 ligase and the Target Protein.[2]

-

Case for 4-Azidobutyl Tosylate:

-

Permeability: PROTACs are high MW molecules (often >800 Da). Using a lipophilic alkyl linker helps counterbalance the polar surface area (PSA), improving passive membrane diffusion.

-

Rigidity: Short alkyl chains can constrain the PROTAC into a bioactive conformation, potentially improving degradation potency (

) by reducing the entropic penalty of binding.

-

-

Case for PEG Linkers:

-

Solubility: Many warheads (e.g., VHL ligands) are hydrophobic.[2] A PEG linker improves the overall aqueous solubility, preventing aggregation in assays.

-

Reach: If the E3 ligase and target protein binding pockets are buried, a long, flexible PEG chain is required to span the distance without steric clash.

-

Bioconjugation & Surface Chemistry

-

Case for 4-Azidobutyl Tosylate: Used when creating hydrophobic surfaces or when the linker must not interact with water (e.g., within the hydrophobic core of a lipid nanoparticle).

-

Case for PEG Linkers: The gold standard for protein conjugation. The "hydration shell" formed by the PEG chain reduces immunogenicity (stealth effect) and prevents non-specific protein adsorption.

Experimental Protocols

Protocol A: Alkylation with 4-Azidobutyl Tosylate

Objective: Install a C4-azide linker onto a phenolic substrate (e.g., a Tyrosine residue or drug scaffold).

Reagents:

-

Substrate (Phenol derivative)

-

4-Azidobutyl tosylate (1.2 - 1.5 equivalents)

-

Potassium Carbonate (

, 2.0 equivalents) -

Solvent: Anhydrous DMF or Acetonitrile (

)

Step-by-Step:

-

Activation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DMF (0.1 M concentration). Add

. Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol. -

Addition: Add 4-Azidobutyl tosylate dropwise.

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

or Ar). Monitor by TLC/LC-MS.-

Note: Alkyl tosylates are less reactive than alkyl iodides; heat is usually required.

-

-

Workup (Critical):

-

Dilute with EtOAc.

-

Wash extensively with water and brine to remove DMF.

-

Observation: The product will partition into the organic layer.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Alkylation with PEG-Based Azido Tosylate

Objective: Install a hydrophilic PEG-azide linker.

Reagents:

-

Substrate (Phenol/Amine)

- (1.2 equivalents)

-

Base:

(Cesium Carbonate) or DIPEA (for amines) -

Solvent: DMF or DMSO[4]

Step-by-Step:

-

Setup: Dissolve substrate in DMF. Add base.

-

Addition: Add

. -

Reaction: Stir at RT to 50°C .

-

Nuance: PEG-tosylates can be more sensitive to elimination (forming vinyl ethers) at high heat than simple alkyl tosylates. Avoid excessive heating (>90°C).

-

-

Workup (Critical Difference):

-

Do NOT rely solely on simple water/organic extraction if the product is very polar.

-

If the product is amphiphilic, use DCM/Water extraction (PEG prefers DCM over Hexanes).

-

Alternatively, purify directly via Reverse-Phase (C18) Flash Chromatography or Preparative HPLC.

-

Decision Logic (Visual Guide)

Use this logic flow to select the appropriate linker for your specific drug development challenge.

Figure 2: Decision matrix for selecting between Alkyl and PEG linkers based on payload properties and biological targets.

References

-

Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

-

Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link